molecular formula C10H10N2O5 B2357362 2-[(3-Nitrophenyl)formamido]propanoic acid CAS No. 103041-09-4

2-[(3-Nitrophenyl)formamido]propanoic acid

Cat. No.: B2357362
CAS No.: 103041-09-4
M. Wt: 238.199
InChI Key: CDBXKLYOJGRINM-UHFFFAOYSA-N
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Description

2-[(3-Nitrophenyl)formamido]propanoic acid is an organic compound with the molecular formula C10H10N2O5 and a molecular weight of 238.2 g/mol . It is also known by its IUPAC name, N-(3-nitrobenzoyl)alanine . This compound is characterized by the presence of a nitro group attached to a benzene ring, which is further connected to a formamido group and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Nitrophenyl)formamido]propanoic acid typically involves the reaction of 3-nitrobenzoyl chloride with alanine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction can be summarized as follows:

3-nitrobenzoyl chloride+alaninetriethylamine, dichloromethane2-[(3-Nitrophenyl)formamido]propanoic acid\text{3-nitrobenzoyl chloride} + \text{alanine} \xrightarrow{\text{triethylamine, dichloromethane}} \text{this compound} 3-nitrobenzoyl chloride+alaninetriethylamine, dichloromethane​2-[(3-Nitrophenyl)formamido]propanoic acid

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Nitrophenyl)formamido]propanoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 2-[(3-Aminophenyl)formamido]propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-nitrobenzoic acid and alanine.

Scientific Research Applications

2-[(3-Nitrophenyl)formamido]propanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Nitrophenyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The formamido and propanoic acid moieties can also participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

2-[(3-Nitrophenyl)formamido]propanoic acid can be compared with other similar compounds, such as:

    2-[(4-Nitrophenyl)formamido]propanoic acid: Similar structure but with the nitro group in the para position.

    2-[(2-Nitrophenyl)formamido]propanoic acid: Similar structure but with the nitro group in the ortho position.

    2-[(3-Aminophenyl)formamido]propanoic acid: The reduced form of this compound.

The uniqueness of this compound lies in the specific positioning of the nitro group, which influences its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-[(3-nitrobenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-6(10(14)15)11-9(13)7-3-2-4-8(5-7)12(16)17/h2-6H,1H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBXKLYOJGRINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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